molecular formula C25H24N2O3S B2656102 N-(3,4-dimethylphenyl)-6-methoxy-3-tosylquinolin-4-amine CAS No. 1251628-56-4

N-(3,4-dimethylphenyl)-6-methoxy-3-tosylquinolin-4-amine

Cat. No. B2656102
CAS RN: 1251628-56-4
M. Wt: 432.54
InChI Key: BVRIWTMCBLHVIA-UHFFFAOYSA-N
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Description

The compound “N-(3,4-dimethylphenyl)-6-methoxy-3-tosylquinolin-4-amine” is a complex organic molecule. It contains a quinoline ring, which is a heterocyclic aromatic organic compound with two fused rings (a benzene ring fused to a pyridine ring). This structure is often found in various pharmaceuticals and dyes . The molecule also contains a tosyl group (a sulfur-containing group derived from toluenesulfonic acid), a methoxy group (an ether derivative), and an amine group attached to a 3,4-dimethylphenyl ring.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the quinoline ring, the tosyl group, the methoxy group, and the 3,4-dimethylphenylamine group . These groups would contribute to the overall polarity, reactivity, and other physical and chemical properties of the molecule.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar tosyl and amine groups and the nonpolar methoxy and phenyl groups would affect its solubility, melting point, boiling point, and other properties .

Scientific Research Applications

Anticancer Potential

  • Apoptosis Induction and Anticancer Applications : A study by Sirisoma et al. (2009) focused on 4-anilinoquinazolines, including derivatives similar to N-(3,4-dimethylphenyl)-6-methoxy-3-tosylquinazolin-4-amine. They discovered that certain compounds in this class were potent apoptosis inducers and showed efficacy in cancer models, such as human MX-1 breast and mouse xenograft cancer models, due to excellent blood-brain barrier penetration (Sirisoma et al., 2009).

Synthesis and Structure Analysis

  • Structural and Synthetic Studies : In research by Bai et al. (2012), the synthesis and structure of a compound with a similar structural framework were detailed. They reported the crystal structure and discussed the potential biological activity, highlighting the importance of structure-activity relationships in this class of compounds (Bai et al., 2012).

  • Analytical Techniques in Study : Boughton et al. (2011) explored the quantification of amine group-containing metabolites, which could be relevant in the analysis and synthesis of compounds like N-(3,4-dimethylphenyl)-6-methoxy-3-tosylquinolin-4-amine. This research offers insights into methodologies that could be applied for analyzing similar compounds (Boughton et al., 2011).

Chemical Reactions and Properties

  • Reactions and Chemical Properties : Research by Smith et al. (1970) and Utsunomiya & Hartwig (2003) may provide insights into the chemical reactions and properties of compounds similar to this compound. These studies explore the reactions and properties of structurally related compounds, which can be vital for understanding the behavior and applications of the compound (Smith et al., 1970); (Utsunomiya & Hartwig, 2003).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s a pharmaceutical, its mechanism of action would depend on the biological target it interacts with .

properties

IUPAC Name

N-(3,4-dimethylphenyl)-6-methoxy-3-(4-methylphenyl)sulfonylquinolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O3S/c1-16-5-10-21(11-6-16)31(28,29)24-15-26-23-12-9-20(30-4)14-22(23)25(24)27-19-8-7-17(2)18(3)13-19/h5-15H,1-4H3,(H,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVRIWTMCBLHVIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2NC4=CC(=C(C=C4)C)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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